molecular formula C18H18N4O2S2 B2899118 3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034554-62-4

3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2899118
CAS No.: 2034554-62-4
M. Wt: 386.49
InChI Key: GRXWNGREJQDUJM-UHFFFAOYSA-N
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Description

3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound that has garnered attention for its potential applications in various scientific fields. This compound features a unique chemical structure, combining elements of benzoyl, piperidinyl, and thieno[3,2-d][1,2,3]triazinone, making it an intriguing subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. A common route includes the condensation of 2-(methylthio)benzoic acid with piperidine, followed by cyclization and introduction of the thieno[3,2-d][1,2,3]triazinone moiety. The reaction conditions often involve the use of catalysts and precise temperature controls to ensure the desired product formation.

Industrial Production Methods: : While laboratory-scale synthesis focuses on precision and control, industrial production scales up the process, often utilizing flow chemistry techniques and optimized reaction conditions to maximize yield and minimize waste. Reactor design, solvent selection, and purification methods are critical components of industrial synthesis to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can modify the carbonyl groups present in the structure, potentially converting ketones to alcohols.

Common Reagents and Conditions

  • Oxidation: : Typical oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are used.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Friedel-Crafts acylation or alkylation methods utilizing aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed: : The primary products formed from these reactions vary depending on the exact conditions and reagents used. For instance, oxidation of the methylthio group will lead to sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups, altering the compound's chemical behavior.

Scientific Research Applications

This compound has found applications across multiple scientific disciplines:

  • Chemistry: : Utilized as a building block in organic synthesis for constructing more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe due to its unique structure and reactivity.

  • Medicine: : Explored for its pharmacological properties, including potential therapeutic applications.

  • Industry: : Employed in material science for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which 3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one exerts its effects is complex and involves multiple molecular targets and pathways. For instance, in biological systems, it may interact with various enzymes or receptors, modulating their activity. The exact pathways depend on the context in which the compound is used, whether it be for inhibiting a particular enzyme or activating a receptor.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as benzoylpiperidines or thieno[3,2-d][1,2,3]triazinones, 3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one stands out due to its combined features. This hybrid structure brings together the properties of its individual components, offering a unique set of reactivities and applications. Similar compounds might include:

  • Benzoylpiperidines: : Known for their psychoactive properties and use in medicinal chemistry.

  • Thieno[3,2-d][1,2,3]triazinones: : Investigated for their potential in agrochemicals and pharmaceuticals.

And there you have it—an overview of this compound from synthesis to applications. Fascinating stuff, right?

Properties

IUPAC Name

3-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c1-25-15-5-3-2-4-13(15)17(23)21-9-6-12(7-10-21)22-18(24)16-14(19-20-22)8-11-26-16/h2-5,8,11-12H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXWNGREJQDUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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